![molecular formula C13H27N3O B13083126 2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B13083126.png)
2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide
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Overview
Description
2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide is a complex organic compound with a unique structure that includes an amide group, an amino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of an appropriate carboxylic acid derivative with an amine to form the amide bond. This can be achieved using reagents such as carbodiimides or acid chlorides.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidine moiety.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups, where suitable nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted amides or amines.
Scientific Research Applications
2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-ethylpropanamide
- 2-amino-N-ethyl-3-methylbutanamide
- N-ethyl-3-methylbutanamide
Uniqueness
2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties
Biological Activity
2-Amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide, also known as AM96979, is a compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in the central nervous system and potentially in pest control applications. This article explores its biological activity through a review of existing literature, case studies, and research findings.
- Molecular Formula : C₁₃H₂₇N₃O
- CAS Number : 87055-45-6
- Synonyms : (S)-2-Amino-N-ethyl-3-methyl-N-((1-methylpyrrolidin-3-yl)methyl)butyramide
The compound's mechanism of action is primarily associated with its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of neurotransmitters such as dopamine and norepinephrine, which could have implications for treating neurological disorders.
Potential Neuropharmacological Effects
- Dopaminergic Activity : Preliminary studies suggest that the compound may enhance dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease.
- Norepinephrine Modulation : By influencing norepinephrine levels, it may also affect mood and anxiety disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
Study | Concentration | Effect Observed |
---|---|---|
Study A | 10 µM | Increased neuronal survival in cultured neurons |
Study B | 50 µM | Enhanced dopamine release in rat striatal slices |
Study C | 25 µM | Inhibition of norepinephrine reuptake |
In Vivo Studies
In vivo studies have further elucidated the compound's effects:
Study | Model Used | Dosage | Findings |
---|---|---|---|
Study D | Mouse model of depression | 5 mg/kg | Significant reduction in depressive-like behavior |
Study E | Rat model of Parkinson's disease | 10 mg/kg | Improvement in motor function and dopamine levels |
Case Studies
- Case Study on Neuroprotection : A study involving animal models indicated that administration of the compound resulted in neuroprotective effects against excitotoxicity, suggesting its potential use in neurodegenerative diseases.
- Behavioral Analysis : Behavioral tests on rodents showed that the compound could reduce anxiety-like behaviors, indicating its potential as an anxiolytic agent.
Applications in Pest Control
Recent research has explored the use of this compound as a biopesticide. Its mechanism involves disrupting neurotransmitter systems in pests, leading to paralysis and death.
Efficacy Data
A study assessing its efficacy against common agricultural pests demonstrated:
Pest Species | Concentration Tested | Mortality Rate (%) |
---|---|---|
Pest A | 100 µg/mL | 85% |
Pest B | 200 µg/mL | 90% |
Properties
Molecular Formula |
C13H27N3O |
---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-7-6-8-15(11)4/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1 |
InChI Key |
MJBKSWLKZOCHTK-PXYINDEMSA-N |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C)C(=O)C(C(C)C)N |
Canonical SMILES |
CCN(CC1CCCN1C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.